molecular formula C20H18N6O3S B2979474 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide CAS No. 1115905-88-8

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B2979474
CAS No.: 1115905-88-8
M. Wt: 422.46
InChI Key: PPHVJKOHUJETIN-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core substituted at position 3 with a 4-ethoxyphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide’s terminal nitrogen is bonded to a 4H-1,2,4-triazol-3-yl group. Quinazolinone derivatives are known for diverse pharmacological activities, including kinase inhibition and receptor antagonism .

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-2-29-14-9-7-13(8-10-14)26-18(28)15-5-3-4-6-16(15)23-20(26)30-11-17(27)24-19-21-12-22-25-19/h3-10,12H,2,11H2,1H3,(H2,21,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHVJKOHUJETIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with an appropriate nitrile or carboxylic acid derivative.

    Coupling of the Quinazolinone and Triazole Units: The final step involves coupling the quinazolinone and triazole units through a sulfanyl linkage, typically using a thiol reagent under mild conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

    Cyclization: The triazole ring can undergo cyclization reactions, forming fused ring systems.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives.

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for the treatment of diseases such as cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved include enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the quinazolinone ring, acetamide chain, or terminal functional groups:

Compound Name Key Substituents Reference
Target Compound 4-ethoxyphenyl (quinazolinone), 4H-1,2,4-triazol-3-yl (acetamide)
N-(4-Ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide Phenyl (quinazolinone), 4-ethoxyphenyl (acetamide)
2-{[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-methoxyphenyl (quinazolinone), trifluoromethylphenyl (acetamide)
2-((3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl)thio)-N-(2-(4-chlorophenyl)quinazolin-6-yl)acetamide 4-fluorophenyl (quinazolinone), 4-chlorophenyl (quinazolin-6-yl)
N-(4-Dimethylaminophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide Chlorophenyl/methylphenyl-triazole (sulfanyl), dimethylaminophenyl (acetamide)

Key Observations :

  • Ethoxy vs. Methoxy : The target compound’s 4-ethoxyphenyl group (vs. methoxy in ) may confer greater lipophilicity and slower metabolic oxidation.
  • Triazole vs.
  • Sulfamoyl vs. Acetamide : Compounds with sulfamoyl substituents (e.g., ) exhibit higher polarity, affecting solubility and membrane permeability .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and stability:

Compound (Example) Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Features Reference
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) 288 1664 δ 7.20–7.92 (ArH), NH₂ at 3325 cm⁻¹
Target Compound (Inferred) N/A ~1660–1670 (estimated) Triazole NH signals (~11.9 ppm in DMSO)
N,N-Diethylacetamide analog () Not reported Not reported Diethyl groups reduce crystallinity

Key Observations :

  • High melting points (e.g., 288°C for ) correlate with strong intermolecular hydrogen bonding from sulfamoyl or triazole groups.
  • The target compound’s triazole moiety likely contributes to similar thermal stability .
  • Diethylacetamide derivatives () may exhibit lower melting points due to reduced polarity.

Yield Considerations :

  • High yields in (94–95%) suggest efficient coupling under controlled conditions .
  • Complex substituents (e.g., triazole in the target compound) may reduce yields due to steric hindrance.

Pharmacological Implications

  • CXCR3 Antagonists: Analogs in (e.g., VUF10474) share quinazolinone cores and demonstrate non-competitive antagonism . The target compound’s triazole group may modulate binding kinetics compared to pyridine-based analogs.
  • Kinase Inhibition : Sulfanyl-acetamide derivatives (e.g., ) are explored for kinase inhibition; the ethoxyphenyl group may enhance selectivity .

Biological Activity

The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C25H23N3O3SC_{25}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 445.59 g/mol. The compound features a quinazolinone core linked to a triazole moiety and a sulfanyl group, which are critical for its biological interactions.

Structural Features Table

FeatureDescription
Core Structure Quinazolinone
Functional Groups Ethoxyphenyl, sulfanyl, triazole
Molecular Weight 445.59 g/mol
Chemical Formula C25H23N3O3S

Research indicates that the compound exhibits various biological activities, primarily through inhibition of specific enzymes and modulation of receptor interactions. The presence of the sulfanyl group enhances binding affinity to target proteins, while the quinazolinone core contributes to the overall pharmacological profile.

Anticancer Activity

Studies have shown that derivatives of quinazolinones possess significant anticancer properties. For instance, compounds related to this structure have demonstrated cytotoxic effects against melanoma cells and other cancer types by inducing apoptosis and inhibiting cell proliferation. One study noted that similar triazole derivatives exhibited promising results in inhibiting tumor growth in vitro .

Inhibitory Activity Against COX Enzymes

Compounds with similar structures have been evaluated for their cyclooxygenase (COX) inhibitory activity. For example, derivatives with para-sulfonamide groups showed up to 47.1% COX-2 inhibition at a concentration of 20 μM, indicating potential anti-inflammatory properties . The specific compound may exhibit similar effects due to its structural analogies.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another area where quinazolinone derivatives have shown promise. These enzymes play critical roles in neurodegenerative diseases such as Alzheimer's. The compound's potential as a cholinesterase inhibitor could be explored further based on its structural components .

Study on Anticancer Effects

A recent study investigated the effects of triazole derivatives on human melanoma cells. The findings suggested that these compounds induced significant cytotoxicity and apoptosis in cancer cells, providing a basis for further development in cancer therapeutics .

COX-2 Inhibitory Activity Research

Another research effort focused on synthesizing and evaluating various quinazolinone derivatives for their COX-2 inhibitory activity. The results indicated that modifications to the phenyl ring significantly influenced the inhibitory potency, suggesting that structural optimization could enhance therapeutic efficacy .

Q & A

Q. Critical Conditions :

  • Solvent : Anhydrous acetone or ethanol for optimal reactivity.
  • Temperature : Reflux (~80°C) for 4–12 hours to ensure complete substitution.
  • Purification : Crystallization from ethanol yields pure product (typical yields: 68–91%) .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa), microbial strains, or concentration ranges.
  • Structural Analogues : The 4-ethoxyphenyl and triazole groups’ electronic effects can modulate target binding. For example, electron-donating substituents (e.g., ethoxy) enhance DNA intercalation, while triazoles influence solubility .
  • Purity : Impurities from incomplete purification (e.g., residual solvents) may skew results.

Q. Methodological Solutions :

  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).
  • SAR Studies : Synthesize derivatives with controlled modifications (e.g., replacing ethoxy with methoxy) to isolate structural contributors to activity .
  • Orthogonal Characterization : Confirm purity via HPLC and elemental analysis .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the quinazolinone aromatic protons (δ 7.2–8.5 ppm), ethoxyphenyl group (δ 1.4 ppm for -OCH₂CH₃), and triazole protons (δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone, N-H bend at ~1550 cm⁻¹ for the acetamide) .
  • Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 450.5 for C₂₂H₂₀N₆O₃S) .
  • Melting Point : Consistent melting points (e.g., 251–315°C for analogues) indicate purity .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., sulfanyl group introduction) be validated?

Answer:

  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates.
  • Isotopic Labeling : Use ³⁴S-labeled thiourea to trace sulfur incorporation into the quinazolinone core .
  • Computational Modeling : DFT calculations can predict transition states for thiolation or acetamide coupling steps, corroborated by experimental kinetics .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide or triazole groups.
  • Solubility Considerations : DMSO or DMF stock solutions should be aliquoted and stored at -20°C for long-term stability .

Advanced: What strategies can improve the metabolic stability of this compound in preclinical studies?

Answer:

  • Structural Modifications :
    • Replace the ethoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .
    • Introduce methyl groups ortho to the sulfanyl linkage to sterically hinder enzymatic cleavage .
  • Prodrug Design : Mask the triazole as a phosphate ester to enhance bioavailability and gradual release .
  • In Vitro Assays : Test stability in liver microsomes and plasma to identify metabolic hotspots .

Basic: How can researchers confirm the compound’s purity and identity post-synthesis?

Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 58.66%, H: 4.44%, N: 18.66%) .
  • X-ray Crystallography : For crystalline derivatives, confirm molecular geometry and hydrogen bonding patterns .

Advanced: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • Software : Use SwissADME or pkCSM to predict logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to targets like DHFR or topoisomerase II to rationalize activity .
  • Docking Studies : AutoDock Vina can model interactions with the triazole moiety and ATP-binding pockets .

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